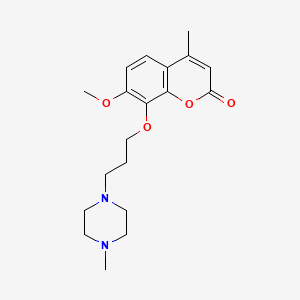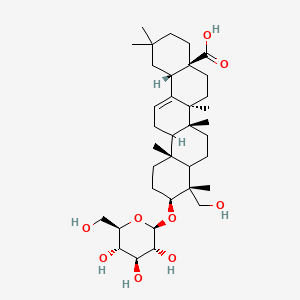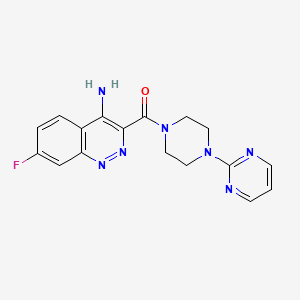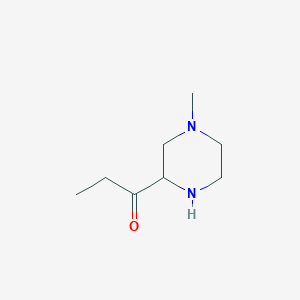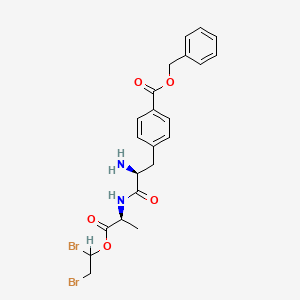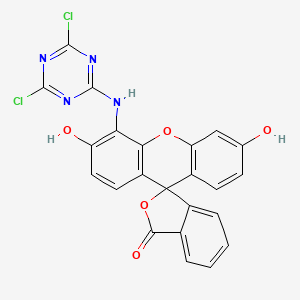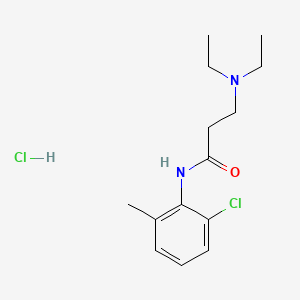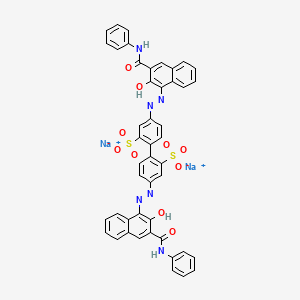
4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-methoxyphenyl)amino)methyl)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-methoxyphenyl)amino)methyl)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- is a complex organic compound that belongs to the class of pyrimidinediones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-methoxyphenyl)amino)methyl)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines, thiazoles, and anilines. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or binding to DNA or RNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6(1H,5H)-Pyrimidinedione derivatives: Compounds with similar core structures but different substituents.
Thiazole-containing compounds: Molecules that include the thiazole ring system.
Uniqueness
The uniqueness of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-methoxyphenyl)amino)methyl)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
139356-75-5 |
|---|---|
Formule moléculaire |
C27H22N4O3S2 |
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
5-[(4-methoxyanilino)methyl]-1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C27H22N4O3S2/c1-34-21-14-12-19(13-15-21)28-16-22-24(32)30(20-10-6-3-7-11-20)27(35)31(25(22)33)26-29-23(17-36-26)18-8-4-2-5-9-18/h2-15,17,22,28H,16H2,1H3 |
Clé InChI |
HSZOTUXFIQQVPB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NCC2C(=O)N(C(=S)N(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


